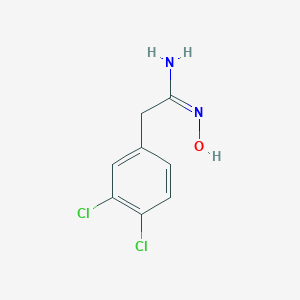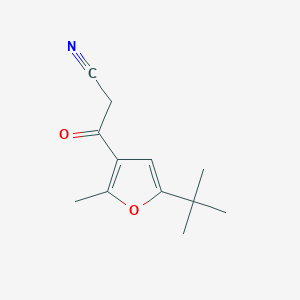
3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile is an organic compound characterized by a furan ring substituted with tert-butyl and methyl groups, and a nitrile group attached to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile typically involves the reaction of 5-tert-butyl-2-methylfuran with a suitable nitrile precursor under controlled conditions. One common method involves the use of acylmethylenetriphenylphosphoranes to introduce the nitrile group . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents like selenium dioxide can be used for oxidation reactions.
Reduction: Hydrogenation catalysts such as palladium on carbon are commonly used for reducing nitriles to amines.
Substitution: Nucleophiles like hydrazine can be used for substitution reactions, leading to the formation of hydrazones or pyrazolines.
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Hydrazones, pyrazolines
Scientific Research Applications
3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and nitrile group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl-2-methylfuran-3-yl)methanol
- Diethyl (Е)-{1-[5-(tert-butyl)-3-(methyl)furan-2-yl]-3-oxobut-1-en-1-yl}phosphonate
Uniqueness
3-(5-Tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
3-(5-tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-9(10(14)5-6-13)7-11(15-8)12(2,3)4/h7H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIYXXHOSBPMTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372456 |
Source


|
| Record name | 3-(5-tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-65-0 |
Source


|
| Record name | 3-(5-tert-butyl-2-methylfuran-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
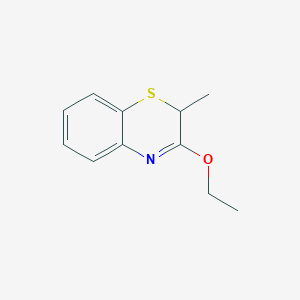
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)

![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)
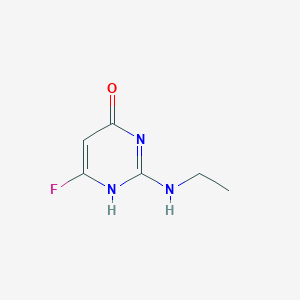
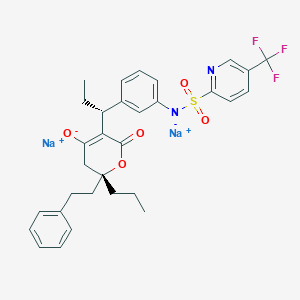
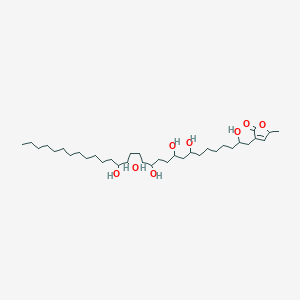
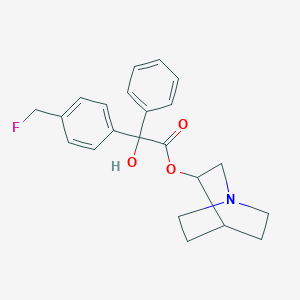
![Formamide, N-[(2-aminophenyl)methyl]-(9CI)](/img/structure/B66966.png)

![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)
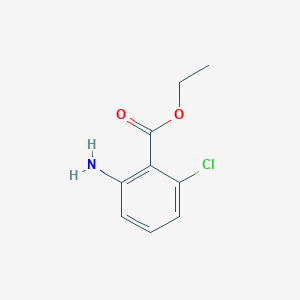
![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)
